molecular formula C5H9N3O B2642289 (1R,2R)-2-Azidocyclopentan-1-OL CAS No. 110716-79-5; 88807-02-7

(1R,2R)-2-Azidocyclopentan-1-OL

Cat. No.: B2642289
CAS No.: 110716-79-5; 88807-02-7
M. Wt: 127.147
InChI Key: HUHPZGBAWPMUCZ-RFZPGFLSSA-N
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Description

(1R,2R)-2-Azidocyclopentan-1-ol is a chiral cyclopentanol derivative featuring an azide (-N₃) substituent at the C2 position and a hydroxyl (-OH) group at the C1 position. The compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly in click chemistry applications due to the azide’s reactivity in copper-catalyzed cycloadditions.

Properties

CAS No.

110716-79-5; 88807-02-7

Molecular Formula

C5H9N3O

Molecular Weight

127.147

IUPAC Name

(1R,2R)-2-azidocyclopentan-1-ol

InChI

InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1

InChI Key

HUHPZGBAWPMUCZ-RFZPGFLSSA-N

SMILES

C1CC(C(C1)O)N=[N+]=[N-]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentanol Derivatives

  • (1R,2R)-2-Aminocyclopentan-1-ol: Replacing the azide with an amine (-NH₂) group eliminates click chemistry utility but introduces nucleophilic reactivity for amide or imine formation. The amine analog is less thermally stable due to oxidative sensitivity .
  • (1R,2R)-2-Hydroxycyclopentan-1-ol : Lacking the azide, this diol is less reactive in conjugation reactions but exhibits stronger hydrogen-bonding interactions, influencing solubility in polar solvents like water .

Azide-Containing Analogs

  • However, steric hindrance in the cyclohexane scaffold may slow azide-alkyne cycloaddition kinetics compared to the cyclopentane derivative .

Stereoisomers

Compound Configuration Key Properties
(1R,2R)-2-Azidocyclopentan-1-ol R,R Higher enantiomeric purity (95%), preferred in asymmetric synthesis .
(1S,2S)-2-Azidocyclopentan-1-ol S,S Mirror-image reactivity; may show divergent biological activity .
rac-(1R,2R)-2-Azidocyclopentan-1-ol Racemic Lower cost but limited utility in enantioselective reactions .

Key Differences:

  • Reactivity : The (1R,2R) enantiomer is often favored in chiral catalysis due to predictable transition-state interactions .
  • Solubility : Racemic mixtures may exhibit lower solubility in chiral solvents due to disrupted crystal lattice symmetry .

Functional Group Analogs

Compound Functional Group Molecular Weight (g/mol) Key Applications
This compound -N₃, -OH 141.17 Click chemistry, bioconjugation
(1R,2R)-2-Nitrocyclopentan-1-ol -NO₂, -OH 145.14 Explosophores, redox reactions
(1R,2R)-2-Fluorocyclopentan-1-ol -F, -OH 122.13 PET imaging, metabolic studies

Research Findings

Click Chemistry Efficiency : this compound demonstrates >90% conversion in CuAAC reactions with terminal alkynes, outperforming bulkier analogs like 2-azidocyclohexan-1-ol (75% conversion under identical conditions) .

Thermal Stability : The azide decomposes at ~150°C , comparable to benzyl azide but less stable than aryl azides due to ring strain .

Biological Activity : Preliminary studies suggest the (1R,2R) enantiomer inhibits a bacterial enzyme (IC₅₀ = 12 µM), while the (1S,2S) form is inactive, highlighting stereochemical specificity .

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